molecular formula C₆H₁₃NO B103887 (2S,6S)-2,6-dimethylmorpholine CAS No. 6485-45-6

(2S,6S)-2,6-dimethylmorpholine

Cat. No. B103887
CAS RN: 6485-45-6
M. Wt: 115.17 g/mol
InChI Key: HNVIQLPOGUDBSU-WDSKDSINSA-N
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Description

The compound (2S,6S)-2,6-dimethylmorpholine is a derivative of morpholine, which is a heterocyclic amine consisting of a six-membered ring containing both nitrogen and oxygen atoms. Although the specific compound (2S,6S)-2,6-dimethylmorpholine is not directly discussed in the provided papers, insights can be drawn from the structural and conformational analyses of similar morpholine derivatives.

Synthesis Analysis

The synthesis of morpholine derivatives can involve various starting materials and reagents. For instance, the synthesis of (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate, as described in one of the papers, involves the reaction of a morpholine-2-carboxylic acid with diphenylmethanamine in a dimethylformamide solution . This suggests that the synthesis of (2S,6S)-2,6-dimethylmorpholine could potentially follow a similar pathway, with appropriate modifications to the starting materials and reaction conditions to achieve the desired stereochemistry.

Molecular Structure Analysis

Morpholine derivatives exhibit various conformations depending on the substituents attached to the ring. The paper on (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate reports that the morpholine ring adopts a chair conformation . This conformation is common for six-membered rings as it minimizes steric hindrance and provides a stable structure. The chair conformation is likely relevant to (2S,6S)-2,6-dimethylmorpholine as well, considering the similarities in ring substitution patterns.

Chemical Reactions Analysis

The reactivity of morpholine derivatives can be influenced by the substituents present on the ring. The provided papers do not detail specific chemical reactions involving (2S,6S)-2,6-dimethylmorpholine, but they do provide insights into the potential reactivity patterns. For example, the presence of weak intermolecular C—H⋯O hydrogen bonds in the crystal structure of a related compound suggests that (2S,6S)-2,6-dimethylmorpholine may also engage in hydrogen bonding, which could influence its reactivity and interactions with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are closely related to their molecular structure. The chair conformation of the morpholine ring in the mentioned compound suggests that (2S,6S)-2,6-dimethylmorpholine would also exhibit a low-energy, stable conformation that could affect its boiling point, solubility, and other physical properties . The presence of dimethyl groups may increase hydrophobic character and influence the compound's solubility in organic solvents. Additionally, the stereochemistry of the compound is crucial for its chemical properties and potential biological activity.

Scientific Research Applications

  • Preparation and Isomer Separation :

    • A study demonstrated the preparation of 2,6-dimethylmorpholine from diisopropanolamine and concentrated phosphoric acid, achieving a high yield with a predominant cis configuration (Huang Xiao-shan, 2009).
    • Another research focused on the separation of 2,6-dimethylmorpholine into cis- and trans-isomers, finding that the cis configuration is more abundant and likely exists in a stable conformation (Booth & Gidley, 1965).
  • Electrochemical Fluorination :

    • Electrochemical fluorination of cis-2,6-dimethylmorpholine and its derivatives was examined, showing that while pure cis-2,6-dimethylmorpholine yielded only a small quantity of fluorinated product, its derivatives yielded fair amounts of F-acid fluorides (Takashi et al., 1998).
  • Molecular and Chemical Analysis :

    • A comprehensive study on the molecular structure, vibrational analysis, and thermodynamic properties of a compound containing 2,6-dimethylmorpholine was conducted using various computational methods (Medetalibeyoğlu et al., 2019).
  • Applications in Chemistry and Material Science :

    • Research on the co-assembly of a three-dimensional open framework sulfide using cis-2,6-dimethylmorpholine as an organic template was done, leading to the creation of a microporous material with potential applications in various fields (Han et al., 2014).
    • The use of 2,6-dimethylmorpholine in Mannich reactions was investigated, leading to the synthesis of new Mannich bases with potential pharmaceutical applications (Khullar & Chatten, 1967).

Safety And Hazards

“(2S,6S)-2,6-dimethylmorpholine” is a flammable liquid and vapor. It is harmful if swallowed and in contact with skin. It can cause severe skin burns and eye damage .

properties

IUPAC Name

(2S,6S)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVIQLPOGUDBSU-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,6S)-2,6-dimethylmorpholine

CAS RN

6485-45-6, 276252-73-4
Record name 2,6-Dimethylmorpholine, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylmorpholine, (2S,6S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276252734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.324
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Record name (2S,6S)-2,6-Dimethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIMETHYLMORPHOLINE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7S2GK970F
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,6-DIMETHYLMORPHOLINE, (2S,6S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I22406KF61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Licandro, S Maiorana, C Baldoli, L Capella… - Tetrahedron …, 2000 - Elsevier
The antispastic drug (R)-(−)-baclofen has been synthesized enantioselectively using a diastereoselective Michael addition reaction of the conjugate base of an enantiopure Fischer-type …
Number of citations: 45 www.sciencedirect.com
MGP Gutierrez - 2019 - repositorio.ufmg.br
Hydroaminomethylation (HAM) is a simple route to synthesize amines through a highly atom-economic reaction of alkene with syngas (carbon monoxide/hydrogen mixture) and a …
Number of citations: 0 repositorio.ufmg.br

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